molecular formula C21H17NO9S2 B1681192 Sulisatin CAS No. 54935-03-4

Sulisatin

Cat. No.: B1681192
CAS No.: 54935-03-4
M. Wt: 491.5 g/mol
InChI Key: URNFTLVCQLRCMN-UHFFFAOYSA-N
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Description

Sulisatin: is an indolinone derivative known for its laxative properties. It is also referred to as DAN-603. This compound selectively increases colon motility without affecting the speed of gastric, intestinal, and caecal emptying in preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulisatin is synthesized through a series of chemical reactions involving indolinone derivatives. The exact synthetic route and reaction conditions are proprietary and patented by Andreu, Dr., S. A. The compound is hydrolyzed in the large intestine by intestinal flora to its active diphenyl derivative .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the patented methods. The compound is produced in bulk and stored under specific conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Sulisatin undergoes hydrolysis in the colon by bacterial arylsulfate sulfohydrolase, resulting in the formation of a diphenolic derivative. This reaction is crucial for its laxative effect .

Common Reagents and Conditions:

    Hydrolysis: Bacterial arylsulfate sulfohydrolase in the colon.

    Reaction Conditions: The reaction occurs in the colon under physiological conditions.

Major Products Formed: The major product formed from the hydrolysis of this compound is a diphenolic derivative, which is responsible for its laxative activity .

Scientific Research Applications

Sulisatin has several scientific research applications, including:

    Chemistry: Used as a model compound to study hydrolysis reactions and the role of intestinal flora in drug metabolism.

    Biology: Investigated for its effects on colon motility and potential therapeutic applications in treating constipation.

    Medicine: Explored as a laxative agent in preclinical and clinical studies.

    Industry: Utilized in the development of colon-targeted drug delivery systems

Mechanism of Action

Sulisatin exerts its effects by being hydrolyzed in the colon by bacterial arylsulfate sulfohydrolase to a diphenolic derivative. This derivative stimulates the motility of the large intestine, leading to its laxative effect . The molecular targets and pathways involved include the activation of specific receptors in the colon that regulate motility.

Comparison with Similar Compounds

    Bisacodyl: Another laxative that stimulates bowel movements by directly acting on the colon.

    Sodium Picosulfate: A stimulant laxative that is hydrolyzed in the colon to its active form.

Uniqueness of Sulisatin: this compound is unique in its selective action on the colon without affecting other parts of the gastrointestinal tract. This selective action makes it a valuable compound for targeted laxative therapy .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

54935-03-4

Molecular Formula

C21H17NO9S2

Molecular Weight

491.5 g/mol

IUPAC Name

[4-[7-methyl-2-oxo-3-(4-sulfooxyphenyl)-1H-indol-3-yl]phenyl] hydrogen sulfate

InChI

InChI=1S/C21H17NO9S2/c1-13-3-2-4-18-19(13)22-20(23)21(18,14-5-9-16(10-6-14)30-32(24,25)26)15-7-11-17(12-8-15)31-33(27,28)29/h2-12H,1H3,(H,22,23)(H,24,25,26)(H,27,28,29)

InChI Key

URNFTLVCQLRCMN-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)O)C4=CC=C(C=C4)OS(=O)(=O)O

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)O)C4=CC=C(C=C4)OS(=O)(=O)O

Appearance

Solid powder

54935-03-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DAN 603
Laxitex
sodium sulisatin
sulisatin
sulisatin sodium

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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